Tiazópidos
Thienodiazepines are a class of heterocyclic compounds that contain both a benzothiophene ring fused to a diazepine ring. These unique structural features endow thienodiazepines with a wide range of biological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. Due to their diverse pharmacological effects, thienodiazepines have been extensively studied for potential applications in the treatment of neurological disorders such as anxiety, epilepsy, and insomnia.
Structurally, thienodiazepines consist of a 5-membered diazepine ring fused with a benzothiophene ring. This fused-ring system contributes to their distinct pharmacological profiles. Thienodiazepines often exhibit high affinity for GABA receptors, which can modulate neuronal excitability and provide therapeutic benefits by enhancing the activity of endogenous gamma-aminobutyric acid (GABA).
Research on thienodiazepines continues as scientists explore new derivatives with improved efficacy and reduced side effects. These compounds represent a promising area in drug discovery for neurology and psychiatry, offering potential therapeutic options for managing various neurological conditions.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
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4H-Pyrido[4',3':4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-9(8H)-carboxamide,6-(2-chlorophenyl)-7,10-dihydro-N-(4-methoxyphenyl)-1-methyl- | 132418-35-0 | C26H23ClN6O2S |
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(R)-(-)-JQ1 Enantiomer | 1268524-71-5 | C23H25ClN4O2S |
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40312-51-4 | C17H15ClN2OS | |
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7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one | 41191-07-5 | C15H13FN2OS |
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(S)-6-(carboxymethyl)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride | 1426257-60-4 | C19H18Cl2N4O2S |
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(S)-JQ-35 | 1349719-98-7 | C27H34ClN7OS |
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1H,2H,3H,4H,5H-thieno3,2-e1,4diazepin-5-one | 304021-16-7 | C7H8N2OS |
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1H,2H,3H,4H,5H-thieno3,2-e1,4diazepine | 1251923-85-9 | C7H10N2S |
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Birabresib | 202590-98-5 | C25H22ClN5O2S |
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CPI-203 | 202591-23-9 | C19H18ClN5OS |
Literatura Relacionada
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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